2-Butyl-2-(hydroxymethyl)hexanenitrile
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Overview
Description
2-Butyl-2-(hydroxymethyl)hexanenitrile is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is characterized by the presence of a nitrile group (-CN) and a hydroxymethyl group (-CH2OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butylhexanenitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(hydroxymethyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl) and alkoxides (e.g., NaOCH3) are employed under basic conditions.
Major Products Formed
Oxidation: 2-Butyl-2-(carboxymethyl)hexanenitrile.
Reduction: 2-Butyl-2-(hydroxymethyl)hexylamine.
Substitution: 2-Butyl-2-(halomethyl)hexanenitrile or 2-Butyl-2-(alkoxymethyl)hexanenitrile.
Scientific Research Applications
2-Butyl-2-(hydroxymethyl)hexanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a reactive site for binding with proteins or other biomolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Butylhexanenitrile
- 2-Butyl-2-(methoxymethyl)hexanenitrile
- 2-Butyl-2-(chloromethyl)hexanenitrile
Uniqueness
2-Butyl-2-(hydroxymethyl)hexanenitrile is unique due to the presence of both a nitrile and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various chemical and biological contexts .
Properties
IUPAC Name |
2-butyl-2-(hydroxymethyl)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNGGUDUAVOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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